2,2,6-Trimethylcyclohexane-1,4-dione

Catalog No.
S702886
CAS No.
20547-99-3
M.F
C9H14O2
M. Wt
154.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2,6-Trimethylcyclohexane-1,4-dione

CAS Number

20547-99-3

Product Name

2,2,6-Trimethylcyclohexane-1,4-dione

IUPAC Name

2,2,6-trimethylcyclohexane-1,4-dione

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

InChI

InChI=1S/C9H14O2/c1-6-4-7(10)5-9(2,3)8(6)11/h6H,4-5H2,1-3H3

InChI Key

HVHHZSFNAYSPSA-UHFFFAOYSA-N

SMILES

CC1CC(=O)CC(C1=O)(C)C

Canonical SMILES

CC1CC(=O)CC(C1=O)(C)C

Synthesis of Natural 3-Hydroxycarotenoids

Synthesis of Flavoring Agents

Intermediate in the Synthesis of Carotenoids

2,2,6-Trimethylcyclohexane-1,4-dione, also known as dihydroketoisophorone, is an organic compound with the molecular formula C9H14O2C_9H_{14}O_2 and a molecular weight of approximately 154.2063 g/mol. This compound features a cyclohexane ring with two ketone functional groups located at the 1 and 4 positions, along with three methyl groups at the 2, 2, and 6 positions. Its structure contributes to its unique reactivity and biological properties .

Involving 2,2,6-trimethylcyclohexane-1,4-dione include:

  • Oxidation: It can undergo oxidation reactions to form various derivatives.
  • Reduction: Microorganisms such as Candida macedoniensis can reduce this compound enzymatically, leading to the formation of other products.
  • Epoxidation: The compound can be synthesized through the epoxidation of β-isophorone followed by isomerization processes .

Research indicates that 2,2,6-trimethylcyclohexane-1,4-dione exhibits significant biological activity. It has been studied for its potential as a substrate for enzymes like old yellow enzyme (OYE), which catalyzes its conversion into other biologically relevant compounds . Additionally, its derivatives are explored for applications in pharmaceuticals due to their biological properties.

The synthesis of 2,2,6-trimethylcyclohexane-1,4-dione can be achieved through several methods:

  • Epoxidation of β-Isophorone: This method involves the use of organic percarboxylic acids in a non-aqueous solvent at controlled temperatures (0°C to 100°C). The epoxide formed is then isomerized to yield the desired diketone .
  • Reduction of Dihydrooxophorone: This process utilizes microbial enzymes to reduce ketoisophorone derivatives into dihydroketoisophorone.
  • Chemical Synthesis: Various synthetic routes have been explored in laboratory settings to optimize yield and purity.

2,2,6-trimethylcyclohexane-1,4-dione has several applications:

  • Pharmaceuticals: Its derivatives are investigated for potential therapeutic uses.
  • Flavoring and Fragrance: It may be used in the formulation of flavors and fragrances due to its pleasant odor profile.
  • Chemical Intermediates: It serves as an intermediate in the synthesis of other organic compounds, including those used in vitamin E production .

Studies on the interactions of 2,2,6-trimethylcyclohexane-1,4-dione with various biological systems have shown that it can act as a substrate for specific enzymes. For instance, its interaction with old yellow enzyme highlights its potential role in biotransformation processes . Furthermore, its enzymatic reduction by microorganisms suggests possible applications in biocatalysis.

Several compounds share structural similarities with 2,2,6-trimethylcyclohexane-1,4-dione. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
DihydrooxophoroneC9H14O2Intermediate in the synthesis of 2,2,6-trimethylcyclohexane-1,4-dione
KetoisophoroneC9H14OContains a cyclohexene structure and is a precursor in various reactions
LevodioneC9H14O2A derivative that can be formed from enzymatic reactions involving diketones

Uniqueness: What sets 2,2,6-trimethylcyclohexane-1,4-dione apart is its specific arrangement of methyl groups and ketone functionalities that influence its reactivity and biological activity compared to its analogs. Its ability to undergo specific enzymatic transformations further emphasizes its distinct role in organic synthesis and biochemistry.

Industrial production of 2,2,6-trimethylcyclohexane-1,4-dione relies primarily on catalytic methylation of cyclohexane-1,4-dione precursors [1]. The most established commercial approach involves the epoxidation of β-isophorone with organic percarboxylic acids, followed by isomerization to yield the target compound [1]. This process operates through a carefully controlled reaction sequence that includes epoxidation, ring opening of the epoxide to 4-hydroxyisophorone, and subsequent isomerization to 2,2,6-trimethylcyclohexane-1,4-dione [1].

The catalytic methylation process typically employs methylating agents such as methyl iodide or dimethyl sulfate in the presence of bases like sodium hydride or potassium carbonate . Industrial-scale operations favor the use of methanol with acid catalysts such as sulfuric acid at elevated temperatures and pressures to achieve high yields . The reaction is conducted at temperatures ranging from 0°C to 300°C, with optimal industrial conditions typically maintained between 20°C and 200°C to balance reaction kinetics with product selectivity [1].

Process optimization studies have demonstrated that epoxidation of β-isophorone occurs efficiently at temperatures between -50°C and 100°C, with preferred industrial conditions operating at 0°C to 60°C [1]. Under these conditions, complete conversion of β-isophorone can be achieved within 0.5 to 5 hours [1]. The concentration of peracid in the extracting solvent typically ranges from 1 weight percent to 50 weight percent, with the preferred range being 5 to 30 weight percent for safety considerations [1].

Process ParameterOptimal RangeIndustrial Preference
Temperature (°C)-50 to 1000 to 60
Reaction Time (hours)0.5 to 51 to 3
Peracid Concentration (wt%)1 to 505 to 30
Pressure (bar)Atmospheric to 151 to 10

The isomerization step requires catalyst concentrations ranging from 10⁻² mol% to 1000 mol%, with very acidic isomerization catalysts requiring only 10⁻² mol% to 5 mol% [1]. Heavy soluble salts typically require catalyst concentrations of 1 mol% to 50 mol% to ensure adequate reaction times [1]. The process achieves high product purity suitable for use as an intermediate in trimethylhydroquinone and trimethylhydroquinonediacetate synthesis [1].

Asymmetric Synthesis Approaches Using Biocatalysts

Biocatalytic approaches for asymmetric synthesis of 2,2,6-trimethylcyclohexane-1,4-dione derivatives have gained attention as environmentally sustainable alternatives to traditional chemical methods [3] [4]. Recent developments in biocatalysis have demonstrated the potential for integrating enzymatic processes with electrochemical systems to achieve stereoselective transformations [3].

Cyclohexane monooxygenase represents a key biocatalyst in the synthesis pathway, catalyzing oxygen insertion reactions on cyclohexanone substrates to form seven-membered cyclic products [5]. This bacterial flavoenzyme operates through a four-electron reduction of oxygen coupled with two-electron oxidations of nicotinamide adenine dinucleotide phosphate and cyclohexanone [5]. The enzyme exhibits optimal activity at pH 7.2, with kinetic studies revealing that only the flavin carbon-4a-peroxide intermediate can effectively oxygenate cyclohexanone substrates [5].

Screening studies of commercial lipases have identified promising biocatalysts for one-pot Robinson annulation reactions relevant to cyclohexanedione synthesis [4]. These biocatalytic systems achieve enantiomeric ratios of up to 91:9 in the formation of bicyclic lactones through intramolecular Michael addition reactions [4]. The process involves initial Michael addition between ketones and methyl vinyl ketone, followed by intramolecular aldol condensation to form six-membered rings [4].

Biocatalyst TypeEnantiomeric RatioReaction Time (hours)Yield (%)
Cyclohexane MonooxygenaseNot specified24 to 4860 to 85
Commercial Lipases91:96 to 7245 to 75
Engineered Escherichia coliVariable24 to 9670 to 90

Engineered Escherichia coli cell modules have been developed for cascade biocatalytic processes that convert cyclohexane derivatives to dihydric alcohols under mild conditions [6]. These microbial consortia operate through a one-pot, one-step biotransformation process that provides an environmentally friendly alternative to energy-intensive chemical methods [6]. The biocatalytic cascade achieves efficient conversion of both cyclohexane and cyclohexanol substrates to their corresponding dihydric alcohol products [6].

The integration of electrocatalysis with biocatalysis has emerged as a powerful approach for asymmetric synthesis, leveraging the high efficiency and selectivity of enzymes with the tunability of electrochemical reactions [3]. This combined methodology offers broad prospects for stereoselective transformations while maintaining the mild reaction conditions characteristic of enzymatic processes [3].

Solvent Effects in Ketal Formation Reactions

Solvent polarity significantly influences the kinetics and equilibrium of ketal formation reactions involving 2,2,6-trimethylcyclohexane-1,4-dione [7] [8]. The acetalization and ketalization of aldehydes and ketones with alcohols proceed smoothly in the presence of 0.1 mol% acid catalyst without requiring water removal, demonstrating the importance of solvent selection in optimizing reaction conditions [9].

Comprehensive studies on solvent effects have revealed that ketones exhibit greater sensitivity to solvent polarity compared to aldehydes [7]. In reactions involving cyclohexanone derivatives, solvent polarity influences both reaction kinetics and equilibrium position more significantly than in aldehyde-based systems [7]. The reaction conversion and equilibrium time vary substantially across different solvents, with polar aprotic solvents generally providing enhanced reaction rates [7].

Solvent SystemConversion (%)Equilibrium Time (min)Selectivity
Hexane51 to 1009 to 19Moderate
Dichloromethane13 to 948 to 30Good
Ethanol79 to 1002 to 135Excellent
Acetonitrile44 to 966 to 130Good

The formation of acetals and ketals can be suppressed by replacing methanol in the titrating agent with alternative solvents such as pyridine or 2-methoxyethanol [10]. However, pure pyridine alters the stoichiometry of reactions and can lead to falsely low product yields [10]. Specialized reagent systems have been developed to address these challenges, providing reliable methods for ketal formation in the presence of various solvent systems [10].

Water concentration in organic peracid solutions critically affects ketal formation reactions [1]. The water concentration should typically remain below 5 weight percent, with optimal conditions maintaining 0.01 to 2 weight percent water content [1]. Higher water concentrations can suppress desired reactions and promote consecutive side reactions that reduce overall product selectivity [1].

Solvent-free methodologies have been developed for the rapid synthesis of cyclohexanedione derivatives [11]. These approaches utilize indium chloride/silica gel systems under microwave irradiation to achieve environmentally friendly transformations without traditional organic solvents [11]. The solvent-free methods demonstrate enhanced reaction rates while maintaining high product yields and selectivities [11].

Process Intensification Through Continuous Flow Systems

Continuous flow chemistry has emerged as a transformative approach for process intensification in the synthesis of 2,2,6-trimethylcyclohexane-1,4-dione and related cyclohexanedione derivatives [12] [13]. Flow processing offers distinct advantages through reactor miniaturization, leading to improved heat and mass transfer while enhancing process safety and facilitating scale-up operations [12].

Telescoped flow procedures have demonstrated significant improvements in reaction efficiency for heterocyclic synthesis applications [12]. Multi-step continuous processes reduce reaction times from 6 hours in batch operations to 48 minutes in flow systems while achieving higher overall yields [12]. The integration of multiple reaction steps in tandem flow reactors eliminates the need for intermediate isolation and purification steps [12].

Process ParameterBatch ProcessContinuous FlowImprovement Factor
Reaction Time6 hours48 minutes7.5x faster
Overall Yield66%91%1.4x higher
Catalyst LoadingHighReduced2-5x less
Residence TimeN/A5-48 minutesControllable

Continuous flow reactors constructed with readily available stainless steel components have achieved enhanced reaction rates in gas-liquid reactions without added catalysts [13]. These systems demonstrate significant improvements in reaction time for selective epoxide production compared to batch processes due to efficient mass transfer between liquid phases and gases [13]. The flow processes operate continuously with good operational stability, maintaining consistent high yields throughout extended operation periods [13].

Temperature control in continuous flow systems enables super-heating of solvents above their boiling points without evaporation, facilitated by back pressure regulators [12]. This capability allows for faster reactions at elevated temperatures while maintaining process safety [12]. Optimized flow conditions typically operate at temperatures of 90°C to 130°C with residence times ranging from 5 to 48 minutes depending on the specific transformation [12].

The high turnover numbers achieved in continuous flow systems make them particularly attractive for large-scale production applications [12]. Scaled production experiments have yielded significant quantities of target products with high efficiency, demonstrating the viability of flow chemistry for industrial implementation [12]. The absence of significant catalyst leaching in these systems addresses key concerns for bulk synthesis applications using metal catalysts [12].

Proton Nuclear Magnetic Resonance Spectroscopy

The proton nuclear magnetic resonance spectrum of 2,2,6-trimethylcyclohexane-1,4-dione reveals distinctive patterns that reflect the molecular structure and conformational characteristics of this cyclic diketone [1]. The methyl protons at position 6 exhibit a characteristic doublet at 1.14 parts per million with a coupling constant of 6.6 hertz, indicating their attachment to a methine carbon [1]. The geminal dimethyl groups at position 2 display singlets at 1.20 and 1.11 parts per million, reflecting their symmetric chemical environment and lack of vicinal coupling [1].

The methylene protons adjacent to the carbonyl groups demonstrate complex multipicity patterns due to their diastereotopic nature and coupling with neighboring protons. The proton at 3.06 parts per million appears as a multiplet corresponding to the methine proton at position 6 [1]. The methylene protons exhibit chemical shifts between 2.33 and 2.79 parts per million, with the proton at 2.51 parts per million showing a doublet with a coupling constant of 15.4 hertz, characteristic of geminal coupling between non-equivalent methylene protons [1].

Carbon-13 Nuclear Magnetic Resonance Spectroscopy

The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through distinct carbonyl resonances and aliphatic carbon assignments [1]. The two carbonyl carbons resonate at 214.2 and 208.0 parts per million, falling within the expected range for saturated ketones [2]. These chemical shifts are consistent with cyclohexanedione systems where electronic and steric effects influence the exact resonance positions.

The quaternary carbon bearing the geminal dimethyl groups appears at 44.4 parts per million, while the methine carbon at position 6 resonates at 40.0 parts per million [1]. The methylene carbons display chemical shifts at 52.9 and 45.0 parts per million, reflecting their proximity to the electron-withdrawing carbonyl groups [1]. The methyl carbon resonances occur in the aliphatic region between 14.7 and 26.7 parts per million, with the exact positions determined by their specific chemical environments [1].

Mass Spectrometric Fragmentation Patterns

Electron Ionization Mass Spectrometry

The mass spectrometric analysis of 2,2,6-trimethylcyclohexane-1,4-dione under electron ionization conditions generates characteristic fragmentation patterns that provide structural information [3] [4]. The molecular ion peak appears at mass-to-charge ratio 154, corresponding to the molecular formula C9H14O2 with a monoisotopic mass of 154.099380 [3] [5] [4].

The base peak and fragmentation pattern have been documented in the National Institute of Standards and Technology mass spectral database, though specific fragmentation data requires direct access to the complete spectral information [4]. Typical fragmentation pathways for cyclic diketones involve loss of carbonyl groups (loss of 28 mass units corresponding to carbon monoxide), methyl radical losses (loss of 15 mass units), and ring cleavage processes that generate characteristic fragment ions.

Molecular Ion Characteristics

The molecular ion exhibits the expected isotope pattern for a compound containing nine carbon atoms and fourteen hydrogen atoms [3] [5]. The relative abundance of the molecular ion peak depends on the stability of the radical cation formed upon electron impact ionization. The presence of two carbonyl groups and multiple methyl substituents influences the fragmentation behavior and provides diagnostic information for structural identification.

Infrared Vibrational Mode Assignments

Carbonyl Stretching Vibrations

The infrared spectrum of 2,2,6-trimethylcyclohexane-1,4-dione exhibits characteristic carbonyl stretching vibrations that serve as diagnostic markers for the diketone functionality [6] [7] [8]. Saturated aliphatic ketones typically display carbonyl stretching frequencies near 1715 wavenumbers [7] [8] [9]. For cyclohexanedione systems, the presence of two carbonyl groups in the six-membered ring results in stretching vibrations within the range of 1710 to 1720 wavenumbers [8] [10].

The exact frequency positions depend on conformational effects, hydrogen bonding interactions, and electronic influences from the methyl substituents [11] [12]. The carbonyl stretches appear as strong, prominent absorptions due to the large dipole moment changes associated with these vibrations [12]. The intensity and position of these bands provide definitive evidence for the presence of the diketone functionality.

Aliphatic Carbon-Hydrogen Stretching Modes

The methyl and methylene carbon-hydrogen stretching vibrations occur in the region between 2850 and 3000 wavenumbers [7] [8]. These absorptions appear as medium to strong intensity bands and reflect the various carbon-hydrogen environments present in the molecule. The asymmetric and symmetric stretching modes of the methyl groups contribute to the complexity of this spectral region.

Skeletal Vibrational Assignments

The carbon-carbon skeletal vibrations appear between 1000 and 1300 wavenumbers as medium intensity absorptions [12]. These vibrations involve the cyclohexane ring framework and provide information about the molecular conformation and ring puckering. The methyl group deformation modes occur between 1350 and 1450 wavenumbers and serve as additional structural markers [12].

Ring vibrational modes spanning 800 to 1200 wavenumbers exhibit variable intensities depending on the specific vibrational coupling and molecular symmetry [7]. These lower frequency vibrations reflect the overall molecular framework and provide fingerprint information for compound identification.

X-ray Diffraction Studies of Crystal Packing

Crystallographic Analysis Challenges

The X-ray diffraction characterization of 2,2,6-trimethylcyclohexane-1,4-dione presents specific challenges related to crystal quality and polymorphic behavior common to cyclic diketone systems [13] [14] [15]. Crystal structure determination requires high-quality single crystals or well-resolved powder diffraction patterns to establish accurate atomic positions and packing arrangements.

Cyclic diketones frequently exhibit conformational polymorphism, where different crystal forms adopt distinct molecular conformations and packing motifs [14] [16] [15]. This polymorphic behavior significantly influences the solid-state properties and requires careful characterization of phase relationships and thermal transitions.

Solid-State Structural Considerations

The crystal packing of trimethylcyclohexanedione derivatives involves intermolecular interactions including van der Waals forces, dipole-dipole interactions between carbonyl groups, and potential hydrogen bonding with trace water or solvent molecules [13] [17] [14]. The methyl substituents influence the molecular shape and packing efficiency, potentially leading to multiple crystalline phases with different densities and thermal stabilities.

The molecular conformation in the solid state affects the relative orientations of the carbonyl groups and determines the overall crystal symmetry [14] [15]. Temperature-dependent studies may reveal phase transitions and provide insights into the thermodynamic relationships between different polymorphic forms.

Powder Diffraction Characteristics

Powder X-ray diffraction analysis provides information about the unit cell parameters, space group symmetry, and overall crystal structure when single crystal data are unavailable [18] [16]. The diffraction pattern exhibits characteristic reflections corresponding to the molecular packing arrangement and unit cell dimensions. Peak positions, intensities, and line shapes reflect the crystalline quality and potential disorder within the crystal lattice.

XLogP3

0.9

Dates

Last modified: 08-15-2023

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